Cas no 133261-06-0 (Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate)

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
- 5-cyclopropyl-1H-Pyrazole-3-carboxylic acid ethyl ester
- 5-cyclopropyl-2H-pyrazole-3-carboxylic acid ethyl ester
- ethyl 3-cyclopropyl-1H-pyrazole-5-carboxylate
- Ethyl 5-cyclopropyl-2H-pyrazole-3-carboxylate
- 5-cyclopropyl-1H-Pyrazole-3-Carbocylic acid ethyl ester
- 1H-Pyrazole-3-carboxylic acid, 5-cyclopropyl-, ethyl ester
- ARONIS24023
- KGGGSOGFJKVURE-UHFFFAOYSA-N
- BBL021587
- STK894300
- SB22095
- NE2664
- MFCD08277218
- EN300-59056
- SCHEMBL1281530
- SY042153
- CS-0049440
- AKOS005264669
- 133261-06-0
- DB-062966
- ETHYL5-CYCLOPROPYL-1H-PYRAZOLE-3-CARBOXYLATE
- DTXSID70429022
- 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid ethyl ester, AldrichCPR
- AS-70558
- AKOS000135959
- SCHEMBL19100014
- Z326118958
-
- MDL: MFCD08277218
- インチ: 1S/C9H12N2O2/c1-2-13-9(12)8-5-7(10-11-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11)
- InChIKey: KGGGSOGFJKVURE-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C1C([H])=C(C2([H])C([H])([H])C2([H])[H])N([H])N=1)=O
計算された属性
- せいみつぶんしりょう: 180.09000
- どういたいしつりょう: 180.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 55
じっけんとくせい
- ふってん: 352.0±30.0℃ at 760 mmHg
- PSA: 54.98000
- LogP: 1.46380
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate セキュリティ情報
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate 税関データ
- 税関コード:2933199090
- 税関データ:
中国税関番号:
2933199090概要:
2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB383541-1g |
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate; . |
133261-06-0 | 1g |
€246.00 | 2024-07-24 | ||
Chemenu | CM106500-10g |
ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate |
133261-06-0 | 95%+ | 10g |
$195 | 2024-08-02 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0629-250mg |
5-Cyclopropyl-1H-pyrazole-3-carboxylic acid ethyl ester |
133261-06-0 | 96% | 250mg |
¥856.91 | 2025-01-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1120080-10g |
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate |
133261-06-0 | 98% | 10g |
¥1430.00 | 2024-08-09 | |
Enamine | EN300-59056-1.0g |
ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate |
133261-06-0 | 95.0% | 1.0g |
$19.0 | 2025-02-20 | |
TRC | E926388-100mg |
Ethyl 5-cyclopropyl-1h-pyrazole-3-carboxylate |
133261-06-0 | 100mg |
$64.00 | 2023-05-18 | ||
Chemenu | CM106500-5g |
ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate |
133261-06-0 | 95+% | 5g |
$1119 | 2021-08-06 | |
abcr | AB383541-10 g |
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate |
133261-06-0 | 10g |
€1062.00 | 2023-05-19 | ||
abcr | AB383541-1 g |
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate |
133261-06-0 | 1g |
€246.00 | 2023-05-19 | ||
TRC | E926388-250mg |
Ethyl 5-cyclopropyl-1h-pyrazole-3-carboxylate |
133261-06-0 | 250mg |
$98.00 | 2023-05-18 |
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylateに関する追加情報
Comprehensive Overview of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (CAS No. 133261-06-0)
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (CAS No. 133261-06-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrazole derivative is characterized by its unique molecular structure, featuring a cyclopropyl substituent and an ethyl ester functional group. Its versatility in synthetic chemistry makes it a valuable intermediate for developing novel bioactive molecules.
In recent years, the demand for heterocyclic compounds like Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate has surged due to their applications in drug discovery. Researchers are particularly interested in its potential as a scaffold for kinase inhibitors, a hot topic in oncology and inflammation studies. The compound's structural modularity allows for easy derivatization, aligning with the growing trend of fragment-based drug design (FBDD) in modern medicinal chemistry.
The synthesis of CAS No. 133261-06-0 typically involves cyclocondensation reactions of hydrazines with β-keto esters, followed by cyclopropylation steps. This process highlights the compound's relevance in green chemistry discussions, as newer catalytic methods aim to improve atom economy and reduce waste—a key concern for sustainable pharmaceutical manufacturing.
Analytical characterization of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate employs advanced techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS), addressing the precision requirements of quality control in API production. These methods are frequently searched by analytical chemists optimizing protocols for heteroaromatic compound analysis.
Beyond pharmaceuticals, this pyrazole ester shows promise in material science, particularly in developing organic electronic materials. Its conjugated system and ability to form stable complexes with metals make it interesting for OLED applications—a trending area in display technology research.
Storage and handling of CAS 133261-06-0 require standard laboratory precautions. While not classified as hazardous, proper chemical stability maintenance under inert atmospheres is recommended to preserve its reactivity for downstream transformations—an important consideration for process chemists frequently searching for compound storage best practices.
The global market for fine chemical intermediates like Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate continues to expand, driven by increasing R&D investments in targeted therapies. Patent landscapes reveal its incorporation in several PCT applications related to metabolic disease treatments, reflecting industry alignment with current healthcare priorities.
For researchers exploring structure-activity relationships (SAR), this compound offers valuable insights into how steric effects from the cyclopropyl group influence biological activity—a subject of numerous QSAR studies and molecular modeling inquiries in recent literature.
Quality specifications for 133261-06-0 typically include ≥98% purity by HPLC, with strict control of process-related impurities. These standards address the pharmaceutical industry's heightened focus on ICH guidelines for impurities, a frequently searched regulatory topic among quality assurance professionals.
Future research directions may explore the compound's utility in click chemistry applications or as a building block for covalent inhibitors—both trending areas in chemical biology. Its balanced lipophilicity (predicted LogP ~2.1) makes it particularly interesting for CNS drug development, another highly searched therapeutic area.
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